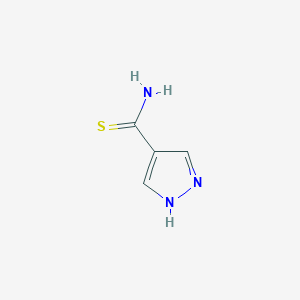

1H-Pyrazole-4-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrazole-4-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-4(8)3-1-6-7-2-3/h1-2H,(H2,5,8)(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCBNBCZIUCDGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Ascendancy of a Versatile Scaffold: A Technical Guide to the History and Discovery of Pyrazole-4-Thioether Carboxamide Analogs

Introduction: The Pyrazole Core - An Enduring Legacy in Chemical Innovation

The story of pyrazole and its derivatives is a testament to the enduring power of a versatile chemical scaffold. From its initial synthesis in the late 19th century to its current prominence in both agrochemical and pharmaceutical development, the pyrazole ring system has captivated chemists with its unique electronic properties and synthetic tractability. This guide provides an in-depth exploration of a particularly significant class of pyrazole derivatives: the pyrazole-4-thioether carboxamide analogs. We will traverse their historical origins, delve into the mechanistic intricacies that underpin their diverse biological activities, and provide practical, field-proven insights into their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

The first synthesis of a substituted pyrazole was achieved by Ludwig Knorr in 1883 through the reaction of a beta-diketone with hydrazine.[1][2] This was followed by the first synthesis of the parent pyrazole ring by Buchner in 1889.[3] For much of the 20th century, pyrazole derivatives were recognized for their broad spectrum of biological activities, finding applications as analgesics, anti-inflammatory agents, and dyes.[4][5] However, it was the discovery of highly potent and specific biological targets in the latter part of the century that truly propelled pyrazole-containing compounds to the forefront of modern drug and pesticide discovery.

A pivotal moment in the history of pyrazole-based pharmaceuticals was the development of Celecoxib, a selective COX-2 inhibitor, by a team at G. D. Searle & Company, which gained FDA approval in 1998.[6][7] This discovery highlighted the potential of the pyrazole scaffold to yield highly selective therapeutic agents.[8] In parallel, the agrochemical industry recognized the power of pyrazole carboxamides as potent fungicides.[5][9][10] A significant breakthrough in this area was the commercialization of succinate dehydrogenase inhibitor (SDHI) fungicides like Boscalid and Fluxapyroxad.[10][11] These compounds demonstrated remarkable efficacy in crop protection, cementing the importance of the pyrazole-4-carboxamide core in modern agriculture.[10]

This guide will focus on a specific and highly promising subclass: pyrazole-4-thioether carboxamide analogs. The strategic introduction of a thioether linkage represents a key area of contemporary research, aimed at fine-tuning the physicochemical and biological properties of these molecules. We will explore how this modification, often employed as a bioisosteric replacement for other functional groups, influences target engagement, potency, and selectivity.

Mechanism of Action: A Tale of Multiple Targets

The biological activity of pyrazole-4-thioether carboxamide analogs is not confined to a single mechanism. Instead, their versatility allows them to be tailored to interact with a range of biological targets, leading to diverse therapeutic and practical applications.

Succinate Dehydrogenase Inhibition (SDHI) in Fungal Pathogens

In the realm of agrochemicals, the primary mechanism of action for many pyrazole-4-carboxamide derivatives is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain of fungi.[10][11] SDH, also known as Complex II, plays a dual role in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site of the SDH complex, these inhibitors block the transfer of electrons from succinate to ubiquinone. This disruption of cellular respiration leads to a depletion of ATP, ultimately causing fungal cell death.[11] The thioether moiety in these analogs can significantly influence their binding affinity and inhibitory potency against fungal SDH.[11]

Caption: Inhibition of Fungal Succinate Dehydrogenase.

Kinase Inhibition in Oncology

In the context of medicinal chemistry, pyrazole-4-carboxamide analogs have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer.

-

Aurora Kinase Inhibition: Aurora kinases (A and B) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to chromosomal instability and tumorigenesis. Certain pyrazole-4-carboxamide derivatives have been designed to target and inhibit Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cells.[12]

Caption: Aurora Kinase Inhibition Pathway.

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGFR signaling pathway is crucial for cell proliferation, differentiation, and migration. Aberrant activation of this pathway is a key driver in various cancers. Pyrazole-4-carboxamide analogs have been developed as covalent inhibitors of FGFR, effectively blocking downstream signaling and suppressing tumor growth.[13][14]

Caption: FGFR Signaling Pathway Inhibition.

Synthetic Methodologies: A Practical Approach

The synthesis of pyrazole-4-thioether carboxamide analogs typically involves a multi-step process that allows for modular assembly and diversification. The general strategy involves the formation of the core pyrazole-4-carboxylic acid, followed by amide coupling and introduction of the thioether moiety.

Core Synthesis Workflow

Caption: General Synthetic Workflow.

Experimental Protocol: Synthesis of a Representative Pyrazole-4-Carboxamide

This protocol describes a general procedure for the synthesis of a pyrazole-4-carboxamide intermediate, which can then be further modified to introduce a thioether group.

Step 1: Synthesis of 4-nitro-1H-pyrazole-3-carboxylic acid

-

Dissolve the starting pyrazole-3-carboxylic acid in concentrated sulfuric acid at 0°C.

-

Add fuming nitric acid dropwise while maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration.

-

Wash the solid with cold water and dry under vacuum to yield the nitrated product.

Step 2: Amide Coupling

-

Suspend 4-nitro-1H-pyrazole-3-carboxylic acid in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).[15]

-

Add the desired amine and stir the reaction mixture at room temperature for 24 hours.[15]

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain the desired pyrazole-4-carboxamide.

Causality: The use of coupling agents like EDC/HOBt activates the carboxylic acid, facilitating nucleophilic attack by the amine to form a stable amide bond under mild conditions, thus preserving other sensitive functional groups.

Evaluation of Biological Activity: Standardized Protocols

Assessing the biological activity of newly synthesized pyrazole-4-thioether carboxamide analogs is crucial for determining their potential as fungicides or therapeutic agents.

In Vitro Antifungal Susceptibility Testing

This protocol outlines a standardized method for determining the minimum inhibitory concentration (MIC) of a compound against fungal pathogens.

Protocol: Broth Microdilution Method

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in RPMI 1640 medium.[16]

-

Prepare a standardized fungal inoculum (e.g., 1-5 x 10^6 CFU/mL) from a fresh culture.[16][17]

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include positive (fungus only) and negative (medium only) controls.

-

Incubate the plate at 35°C for 24-48 hours.[16]

-

Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Self-Validation: The inclusion of positive and negative controls ensures that the observed inhibition is due to the compound and not other factors. Running commercial fungicides as standards allows for validation of the assay's sensitivity.

Enzyme Inhibition Assay: Succinate Dehydrogenase (SDH)

This assay measures the direct inhibitory effect of the compounds on the target enzyme.

Protocol: Spectrophotometric SDH Activity Assay

-

Isolate mitochondria from the target fungal species or use a commercially available SDH enzyme preparation.

-

Prepare an assay buffer containing a suitable buffer (e.g., Tris-HCl), succinate as the substrate, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCIP).[18]

-

Add varying concentrations of the test compound to the reaction mixture.

-

Initiate the reaction by adding the enzyme preparation.

-

Monitor the reduction of DCIP over time by measuring the decrease in absorbance at 600 nm in a spectrophotometer.[18]

-

Calculate the initial reaction rates and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Causality: This in vitro assay directly measures the interaction between the compound and its molecular target, providing a quantitative measure of potency and confirming the mechanism of action.

Data Summary: A Comparative Overview

The following table summarizes the biological activity of representative pyrazole-4-thioether carboxamide analogs and commercial standards against various fungal pathogens.

| Compound | Target Organism | EC50 (µg/mL) | IC50 (µM) - SDH | Reference |

| Compound 8e | Rhizoctonia solani | 0.012 | 1.30 | [9][11] |

| Sclerotinia sclerotiorum | 0.123 | [9][11] | ||

| Boscalid | Rhizoctonia solani | 0.464 | 1.53 | [9][11] |

| Sclerotinia sclerotiorum | 0.159 | [9][11] | ||

| Fluxapyroxad | Rhizoctonia solani | 0.036 | 0.35 | [9][11] |

| Sclerotinia sclerotiorum | 0.104 | [9][11] |

Conclusion and Future Perspectives

The journey of pyrazole-4-thioether carboxamide analogs from the foundational discovery of the pyrazole ring to their current status as highly potent and specific biological agents is a compelling narrative of chemical innovation. Their ability to be tailored to interact with diverse targets, from fungal respiratory enzymes to critical kinases in human cancer, underscores the remarkable versatility of this chemical scaffold. The introduction of the thioether moiety has proven to be a successful strategy for enhancing potency and modulating physicochemical properties, opening new avenues for drug and pesticide discovery.

Future research in this field will likely focus on several key areas:

-

Expansion of the Target Landscape: Exploring the potential of these analogs to inhibit other classes of enzymes and receptors.

-

Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design next-generation inhibitors with improved potency and selectivity.

-

Addressing Resistance: Developing novel analogs that can overcome emerging resistance mechanisms in both fungal pathogens and cancer cells.

-

Green Synthesis: Innovating more sustainable and environmentally friendly synthetic routes.

As our understanding of complex biological pathways continues to grow, the pyrazole-4-thioether carboxamide scaffold is poised to remain a cornerstone of rational drug and agrochemical design, offering the promise of novel solutions to pressing challenges in human health and food security.

References

-

(2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. [Link]

-

(2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link]

-

(2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Semantic Scholar. [Link]

-

(2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. PubMed. [Link]

-

(2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

-

(2016). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. [Link]

-

(2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

(2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

-

(2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

(2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Science. [Link]

-

(2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

-

(2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

(2023). Current progress in cancer treatment by targeting FGFR signaling. PMC. [Link]

-

(2012). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry. [Link]

-

Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]

-

Succinate Dehydrogenase Activity Assay in situ with Blue Tetrazolium Salt in Crabtree-Positive Saccharomyces cerevisiae Strain. Semantic Scholar. [Link]

-

(2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Recent Patents on Inflammation & Allergy Drug Discovery. [Link]

-

(2015). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. AACR Journals. [Link]

-

(2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PMC. [Link]

-

(2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

-

(2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

-

(2013). Drug spotlight, Celecoxib from G. D. Searle Company. New Drug Approvals. [Link]

-

(2025). In vitro antifungal susceptibility testing. ResearchGate. [Link]

-

(2021). Aurora A kinase activation: Different means to different ends. Rockefeller University Press. [Link]

-

(2015). SUCCINIC DEHYDROGENASE PROTOCOL. Neuromuscular Home Page. [Link]

-

(2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

(2015). Investigating the role of Aurora Kinases in RAS signaling. PMC. [Link]

-

Antimicrobial Susceptibility - Fungal (Yeasts and Molds). ARUP Laboratories Test Directory. [Link]

-

(2022). Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. MDPI. [Link]

-

(2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. MDPI. [Link]

-

(2019). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers. [Link]

-

(2022). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp.. MDPI. [Link]

-

(2016). Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells. Journal of Biological Chemistry. [Link]

-

(2024). Mitochondrial Enzyme Activities Protocol. Bio-protocol. [Link]

-

(2007). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. PubMed. [Link]

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]

- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]

- 15. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | MDPI [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. journals.asm.org [journals.asm.org]

- 18. Mitochondrial Enzyme Activities Protocol [protocols.io]

Methodological & Application

Application Note: High-Efficiency Preparation of 1H-Pyrazole-4-carbothioamide Derivatives

Executive Summary & Biological Significance

1H-Pyrazole-4-carbothioamides are critical pharmacophores in medicinal chemistry, serving as bioisosteres to carboxamides. The substitution of oxygen with sulfur alters the physicochemical profile—enhancing lipophilicity, modifying hydrogen bonding capability (stronger H-bond donor, weaker acceptor), and improving metabolic stability against proteases.

These derivatives have demonstrated significant potency in:

-

Kinase Inhibition: Targeting ATP-binding pockets where the thioamide moiety interacts with the hinge region.

-

Antimicrobial Agents: Disrupting bacterial cell wall synthesis.

-

COX-2 Inhibition: exhibiting anti-inflammatory properties with reduced gastric toxicity.

This application note provides three distinct, self-validating protocols for synthesizing these scaffolds, moving beyond textbook definitions to address practical isolation challenges, specifically the removal of organophosphorus byproducts.

Strategic Retrosynthesis

The preparation of the target thioamide (3) is most reliably achieved through the thionation of the corresponding carboxamide (1) or the thiohydrolysis of a nitrile (2). While one-pot cyclization methods exist, the functionalization of a pre-formed pyrazole core offers greater diversity for Structure-Activity Relationship (SAR) studies.

Figure 1: Retrosynthetic strategies for accessing the pyrazole-4-carbothioamide scaffold.

Protocol A: The Gold Standard (Lawesson’s Reagent)

Best for: High-value intermediates, late-stage functionalization, and substrates sensitive to strong acids.

Mechanistic Insight

The reaction proceeds via a thiaoxaphosphetane intermediate (similar to a Wittig reaction).[1][2] The driving force is the formation of the stable P=O bond.[1][2][3] Critical Consideration: Lawesson’s Reagent (LR) generates a sticky, malodorous hexameric byproduct that often co-elutes with the product on silica gel. This protocol includes a specific "hydrolytic quench" step to decompose this byproduct into water-soluble species.

Materials

-

Substrate: 1H-pyrazole-4-carboxamide derivative (1.0 equiv).

-

Reagent: Lawesson’s Reagent (0.55 – 0.6 equiv). Note: LR is dimeric; 0.5 equiv is theoretically sufficient, but a slight excess ensures conversion.

-

Solvent: Anhydrous Toluene (preferred) or THF.

-

Quench: Ethanol or Ethylene Glycol.[4]

Step-by-Step Methodology

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the pyrazole-4-carboxamide (1.0 mmol) in anhydrous toluene (5 mL).

-

Checkpoint: Ensure the system is under an inert atmosphere (N2 or Ar) to prevent hydrolysis of LR.

-

-

Addition: Add Lawesson’s Reagent (0.6 mmol) in a single portion.

-

Observation: The mixture is typically heterogeneous initially.

-

-

Reaction: Heat the mixture to reflux (110 °C).

-

Time: 1–4 hours.

-

Monitoring: Check TLC every hour. The thioamide product is usually less polar (higher Rf) than the starting amide. Use UV (254 nm) and KMnO4 stain (thioamides often stain brown/yellow rapidly).

-

-

The "Clean" Quench (Crucial Step): Once the starting material is consumed, cool the mixture to room temperature. Add Ethanol (2 mL) or Ethylene Glycol (1 mL) and stir vigorously for 30 minutes.

-

Why? This converts the lipophilic P-S byproduct into a polar ethyl/glycol thiophosphonate ester, which remains in the aqueous/alcohol phase during extraction.

-

-

Workup:

-

Remove toluene under reduced pressure.

-

Redissolve the residue in Ethyl Acetate (EtOAc).

-

Wash with water (2x) and brine (1x). The phosphorus byproducts are washed away.

-

Dry over Na2SO4, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: The "Green" Catalytic Route (Thioacetamide)

Best for: Large-scale synthesis, avoiding foul-smelling reagents, and starting from nitriles.[5]

Mechanistic Insight

This method utilizes Amberlyst-15 , a strongly acidic cation exchange resin, to catalyze the transfer of sulfur from thioacetamide to the nitrile. It avoids the use of toxic H2S gas and the difficult purification associated with LR.

Materials

-

Substrate: 1H-pyrazole-4-carbonitrile.

-

Reagent: Thioacetamide (2.0 equiv).

-

Catalyst: Amberlyst-15 (20% w/w relative to substrate).

-

Solvent: Ethanol or Isopropanol.

Step-by-Step Methodology

-

Setup: Charge a flask with pyrazole-4-carbonitrile (1.0 mmol) and ethanol (5 mL).

-

Activation: Add Amberlyst-15 beads (activated) and Thioacetamide (2.0 mmol).

-

Reaction: Heat to reflux (80 °C) with stirring.

-

Time: 2–6 hours.

-

Self-Validating Check: The reaction mixture typically turns from colorless to yellow as the thioamide forms.

-

-

Workup:

-

Filtration: Filter the hot reaction mixture to remove the Amberlyst-15 beads. (The catalyst can be washed with hot ethanol and reused).

-

Concentration: Evaporate the solvent to roughly 20% of the original volume.

-

Crystallization: Cool the concentrate in an ice bath. The thioamide product often precipitates as high-purity crystals.

-

Alternative: If no precipitate forms, add cold water to induce precipitation.

-

-

Purification: Recrystallization from Ethanol/Water. Column chromatography is rarely needed.

Comparative Data & Troubleshooting

Method Selection Matrix

| Feature | Protocol A (Lawesson's) | Protocol B (Thioacetamide) | Protocol C (P4S10/Pyridine) |

| Precursor | Carboxamide | Carbonitrile | Carboxamide |

| Yield | High (85-95%) | Good (75-90%) | Moderate (60-80%) |

| Atom Economy | Low (High MW byproduct) | Moderate | Low |

| Purification | Requires Column + Quench | Filtration/Recrystallization | Difficult (Sticky residues) |

| Odor | Severe (Rotten cabbage) | Mild | Severe (Rotten eggs) |

| Functional Group Tolerance | Excellent (tolerates esters, ethers) | Good (Acid sensitive groups may hydrolyze) | Moderate (High temp required) |

Troubleshooting Guide

-

Problem: Product smells strongly of sulfur even after column.

-

Solution: The phosphorus byproduct is co-eluting. Dissolve product in DCM and wash with 10% NaOH (rapidly) or saturated NaHCO3. The basic wash helps hydrolyze residual P-S bonds.

-

-

Problem: Low conversion with Lawesson's Reagent.

-

Solution: Ensure Toluene is anhydrous.[1] Water hydrolyzes LR immediately. Increase temp to 110°C (reflux). If the pyrazole N-H is unsubstituted, it may interfere; consider protecting the pyrazole nitrogen (e.g., THP, SEM) before thionation.

-

-

Problem: TLC spots are streaking.

-

Solution: Thioamides are H-bond donors. Add 1% Triethylamine or 1% Acetic Acid to the eluent to sharpen the peaks.

-

Experimental Workflow Visualization

Figure 2: Optimized workflow for Lawesson's Reagent mediated thionation, highlighting the critical alcohol quench step.

References

-

Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses.[1][3][4] Chemical Reviews, 107(11), 5210–5278. [Link]

-

Pathak, U., Pandey, S., & Tank, R. (2008). Bromate Exchange Resin: A Versatile Reagent for the Transformation of Thioamides to Amides. The Journal of Organic Chemistry, 73(7), 2890–2893. (Context on thioamide stability). [Link]

-

Kaboudin, B., & Elhamifar, D. (2006).[5] A Simple and New Method for the Synthesis of Thioamides from Nitriles. Synthesis, 2006(02), 224–226.[5] [Link]

-

Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles.[4] Chemical Reviews, 103(1), 197–232. [Link]

-

Libati, T., et al. (2021).[2] A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent.[4] Green Chemistry Letters and Reviews, 14(2), 299-307. (Source of the alcohol quench protocol). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lawesson's Reagent [organic-chemistry.org]

- 4. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thioamide synthesis by thionation [organic-chemistry.org]

Application Note: 1H-Pyrazole-4-carbothioamide in Coordination Chemistry

[1][2]

Part 1: Ligand Profile & Strategic Utility[1]

Chemical Identity & Tautomerism

The ligand 1H-Pyrazole-4-carbothioamide (

-

Thione Form (Neutral): Predominant in solid state and neutral solution.[1] Coordinates primarily through the Sulfur atom (soft donor) to soft/borderline metals (Cu(I), Ag(I), Pd(II)).[1]

-

Thiol Form (Anionic): Accessed via deprotonation in basic media.[1] Acts as a monoanionic ligand (

), often bridging metal centers to form polynuclear clusters.[1]

Structural Divergence

Unlike 1H-pyrazole-1-carbothioamide, where the N and S atoms are adjacent and chelate a single metal, the 4-carbothioamide isomer positions the S-donor on the C4 carbon, distal from the pyrazole

Part 2: Synthesis Protocols

Protocol A: Ligand Synthesis (Thionation of 4-Cyanopyrazole)

Rationale: Direct thionation of the nitrile group is the most efficient route, avoiding energetic side reactions common with amide precursors.[1]

Reagents:

-

4-Cyanopyrazole (10 mmol)[1]

-

Phosphorus Pentasulfide (

) or Lawesson’s Reagent (5 mmol)[1] -

Anhydrous THF or Toluene (Solvent)[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of 4-cyanopyrazole in 50 mL of anhydrous THF under

atmosphere. -

Addition: Add 5 mmol of Lawesson’s reagent. The mixture typically turns pale yellow.[1]

-

Reflux: Heat to reflux (

for THF) for 6–12 hours. Monitor consumption of nitrile peak ( -

Quenching: Cool to RT and pour into 100 mL ice-cold water. Stir for 30 mins to hydrolyze excess reagent.

-

Isolation: Filter the precipitate. Wash with cold water (

) and cold ethanol ( -

Purification: Recrystallize from hot ethanol/water (1:1).

-

Yield: Expected >85%. Yellow crystalline solid.[1]

Protocol B: Synthesis of Copper(II) Coordination Polymer

Target:

Reagents:

Step-by-Step Workflow:

-

Ligand Solution: Dissolve 2 mmol (approx. 254 mg) of Ligand in 20 mL warm MeOH.

-

Metal Addition: Add 1 mmol (170 mg)

dissolved in 5 mL MeOH dropwise.-

Observation: Solution changes from yellow to dark green/brown.[1]

-

-

Incubation: Stir at room temperature for 2 hours. Do not reflux (prevents reduction to Cu(I)).[1]

-

Crystallization: Allow slow evaporation at room temperature for 3–5 days.

-

Collection: Filter green needles. Wash with cold MeOH.

Part 3: Structural Characterization & Logic[1]

Coordination Modes (Visualized)

The following diagram illustrates the three primary binding modes of the ligand.

Caption: Figure 1. Divergent coordination modes of 1H-Pyrazole-4-carbothioamide. Mode B is critical for generating coordination polymers.[1]

Spectroscopic Validation Table

Use this table to validate ligand coordination.[1]

| Feature | Free Ligand ( | Complex ( | Structural Insight |

| IR: | Shift to | Indicates S-coordination (weakening of C=S bond).[1] | |

| IR: | Shift to | Indicates Pyrazole-N coordination.[1] | |

| NMR: | Disappears (if deprotonated) | Confirms thiol form (anionic binding).[1] | |

| NMR: | Downfield Shift ( | Electron withdrawal by metal center.[1] |

Part 4: Biological Applications & Experimental Logic[1][4][5][6]

Anticancer Mechanism (DNA Intercalation)

The planar pyrazole-thioamide system functions as an effective DNA intercalator.[1]

-

Mechanism: The aromatic pyrazole ring slides between DNA base pairs, while the thioamide side chain engages in H-bonding with the phosphate backbone.

-

Protocol:

Antimicrobial Screening (MIC Assay)

The lipophilicity of the pyrazole-thioamide scaffold enhances cell membrane permeability.[1]

References

-

Synthesis of Pyrazole-Carbothioamides: El-Shazly, R. M.[1][4][5][6] "Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1H-pyrazole-4-carbothioamide and its metal complexes." Spectrochimica Acta Part A, 2009.[1]

-

Coordination Modes & Crystallography: Girolamo, L. M., et al.[1] "The Role of the Pyrazolate Ligand in Building Polynuclear Transition Metal Systems." Progress in Inorganic Chemistry, 2007.[1] [1]

-

Biological Activity (Anticancer): Soltani, B., et al.[1][7][4][8] "Copper (II) complexes with N, S donor pyrazole-based ligands as anticancer agents."[1] Journal of Biological Inorganic Chemistry, 2022.[1]

-

Tautomerism in Pyrazoles: Alkorta, I., et al.[1][9] "The tautomerism of 1H-pyrazole-3(5)-carboxamide in the solid state and in solution." Magnetic Resonance in Chemistry, 2005.[1]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyoxometalate-Supported Copper(I)–Pyrazole Complex: Unusual Stability, Geometrical Isomers, Organic Transformation, and Computation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Copper (II) complexes with N, S donor pyrazole-based ligands as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Cyclization of 1H-Pyrazole-4-carbothioamide

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working on the cyclization of 1H-pyrazole-4-carbothioamide. This resource is designed to provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common experimental hurdles. The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold is a critical step in the development of various therapeutic agents, and mastering this reaction is key to success.[1][2]

Troubleshooting Guide: Addressing Common Experimental Challenges

This section directly addresses specific issues you may encounter during the cyclization of 1H-pyrazole-4-carbothioamide to form 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-thione.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a frequent challenge in this cyclization. The primary culprits are often incomplete reactions, side product formation, or mechanical losses during workup and purification.

Possible Causes & Solutions:

-

Incomplete Reaction: The cyclization may not have proceeded to completion.

-

Solution 1: Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][4][5][6] If you observe a significant amount of starting material even after the recommended reaction time, consider extending it.

-

Solution 2: Increase Reaction Temperature: Many cyclization reactions are refluxed.[7] Ensure your reaction is reaching the appropriate temperature for the solvent used. A slight increase in temperature can sometimes significantly improve the reaction rate.

-

Solution 3: Reagent Purity: Ensure the purity of your 1H-pyrazole-4-carbothioamide and the cyclizing agent (e.g., formic acid, triethyl orthoformate). Impurities can inhibit the reaction.

-

-

Side Product Formation: The most common side reaction is the hydrolysis of the carbothioamide to the corresponding carboxamide or carboxylic acid, especially when using aqueous reagents or acidic conditions.

-

Solution 1: Anhydrous Conditions: Use anhydrous solvents and reagents. If using formic acid, consider adding acetic anhydride to consume any water present. When using triethyl orthoformate, the reaction is inherently anhydrous.[8]

-

Solution 2: Choice of Reagent: Triethyl orthoformate in the presence of a catalytic amount of acid (like p-toluenesulfonic acid) can be a milder alternative to refluxing in neat formic acid, potentially reducing side product formation.

-

-

Product Precipitation and Work-up Losses: The product, 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-thione, may be sparingly soluble and could precipitate out of the reaction mixture.

-

Solution: Careful Work-up: After cooling the reaction, collect any precipitate by filtration. Concentrate the filtrate to see if more product crystallizes out. Wash the crude product with a solvent in which it is poorly soluble (like cold ethanol or water) to remove soluble impurities.

-

Q2: My TLC shows multiple spots. How do I identify them and what do they indicate?

A complex TLC plate is a common diagnostic challenge. Here’s how to interpret it:

-

Spot Identification:

-

Starting Material: Your 1H-pyrazole-4-carbothioamide will be one of the spots. It is generally less polar than the cyclized product.

-

Product: The desired 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-thione is typically a more polar compound due to the presence of the pyrimidine ring and will have a lower Rf value.

-

Intermediates: You might see transient intermediates, especially in the early stages of the reaction. These will have varying polarities.

-

Byproducts: A common byproduct is the hydrolyzed pyrazole-4-carboxamide. This will have a different polarity from both the starting material and the desired product.

-

-

What the TLC Tells You:

-

A strong starting material spot: The reaction is incomplete.

-

Multiple spots close together: This could indicate the presence of regioisomers if your pyrazole is asymmetrically substituted.

-

A streak on the baseline: This may suggest the presence of highly polar impurities or baseline decomposition.

-

Q3: The reaction seems to stall and does not go to completion. What can I do?

A stalled reaction can be frustrating. Here are some advanced troubleshooting steps:

-

Revisit Your Reagents:

-

Formic Acid: Use a fresh bottle of high-purity formic acid (>98%). Older bottles can absorb water.

-

Triethyl Orthoformate: This reagent can degrade over time. Ensure it is fresh and has been stored under anhydrous conditions.

-

-

Consider a Catalyst: For reactions with triethyl orthoformate, the addition of a catalytic amount of a strong acid like p-toluenesulfonic acid can facilitate the formation of the reactive intermediate.

-

Microwave Chemistry: If conventional heating is not effective, microwave-assisted synthesis can sometimes drive the reaction to completion in a much shorter time.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the cyclization of 1H-pyrazole-4-carbothioamide.

Q1: What is the mechanism of cyclization using formic acid?

The reaction proceeds through a multi-step mechanism:

-

Formylation: The 5-amino group of the pyrazole acts as a nucleophile and attacks the carbonyl carbon of formic acid.

-

Dehydration: The resulting formylamino intermediate undergoes dehydration to form a reactive N-formyl intermediate.

-

Intramolecular Cyclization: The nitrogen of the carbothioamide group then attacks the formyl carbon in an intramolecular fashion.

-

Tautomerization: A final tautomerization step yields the aromatic pyrazolo[3,4-d]pyrimidin-4-thione.

Caption: Proposed mechanism for the cyclization of 1H-pyrazole-4-carbothioamide.

Q2: What are the advantages of using triethyl orthoformate over formic acid?

Triethyl orthoformate offers several advantages:

-

Anhydrous Conditions: It acts as both a reactant and a dehydrating agent, which can minimize hydrolysis of the thioamide.

-

Milder Conditions: The reaction can often be run at a lower temperature compared to refluxing in neat formic acid.

-

Higher Yields: For substrates prone to acid-catalyzed decomposition, triethyl orthoformate can lead to higher yields of the desired product.

Q3: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common and effective method.[3][4][5][6]

-

Eluent System: A mixture of ethyl acetate and petroleum ether or dichloromethane and methanol is often a good starting point. You may need to adjust the polarity to get good separation.

-

Visualization: Use a UV lamp to visualize the spots. The pyrazole and pyrazolo[3,4-d]pyrimidine rings are UV active.

-

Interpretation: The reaction is complete when the starting material spot is no longer visible on the TLC plate.

Q4: What are the expected spectral characteristics of the product?

-

¹H NMR: You should see the disappearance of the signals corresponding to the amino and thioamide protons of the starting material. New signals for the pyrimidine ring protons will appear, typically in the aromatic region (δ 7-9 ppm).

-

¹³C NMR: The carbon of the C=S group will have a characteristic chemical shift in the range of δ 170-190 ppm.

-

IR Spectroscopy: Look for the disappearance of the N-H stretching vibrations of the starting material's amino group. The C=S stretch is typically observed in the region of 1100-1250 cm⁻¹.[3]

Experimental Protocol: Cyclization using Formic Acid

This protocol provides a general procedure for the cyclization of 1H-pyrazole-4-carbothioamide.

Materials:

-

1H-Pyrazole-4-carbothioamide

-

Formic acid (≥98%)

-

Ethanol (for recrystallization)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 1H-pyrazole-4-carbothioamide (1.0 eq).

-

Add an excess of formic acid (e.g., 10-20 equivalents or as the solvent).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-8 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into ice-water with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of DMF and water, to obtain pure 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-thione.

Caption: A typical experimental workflow for the cyclization reaction.

Data Summary Table

| Parameter | Recommended Condition | Rationale |

| Cyclizing Agent | Formic Acid or Triethyl Orthoformate | Formic acid is a simple and effective reagent. Triethyl orthoformate is a good alternative for sensitive substrates. |

| Solvent | Neat reagent or a high-boiling solvent like DMF | Ensures the reaction can be heated sufficiently to proceed at a reasonable rate. |

| Temperature | 100-150 °C (Reflux) | Provides the necessary activation energy for the cyclization reaction. |

| Reaction Time | 4-12 hours | Typically sufficient for the reaction to go to completion. Monitor by TLC. |

| Work-up | Precipitation in ice-water | The product is often insoluble in water, allowing for easy isolation. |

| Purification | Recrystallization | A standard method for purifying solid organic compounds. |

References

- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - Universit

- Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives - Longdom Publishing. (2017-01-03).

- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

- Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evalu

- Synthesis of New Pyrazole and Pyrimidine Steroidal Deriv

- Synthesis of (c) 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one - PrepChem.com.

- Research progress of synthesis and pharmacological activity of pyrazolo[3, 4-d] pyrimidine derivatives - ResearchG

- A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking - Biointerface Research in Applied Chemistry. (2021-03-01).

- 5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide - NIH.

- Recent highlights in the synthesis and biological significance of pyrazole deriv

- Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC - NIH.

- Design and synthesis of pyrazolo[3,4-d]pyrimidinone derivatives: Discovery of selective phosphodiesterase-5 inhibitors - PubMed. (2020-08-15).

- One-Pot Reactions of Triethyl Orthoform

- Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives RESULTS AND DISCUSSION - Universidade do Minho.

- WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google P

- Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - Beilstein Journals.

- Efficient synthesis, reactions and spectral characterization of pyrazolo[4',3':4,5]thieno[3,2-d] pyrimidines and related heterocycles - ResearchG

- Synthesis, Characterization and Crystal Structures of 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide and 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide - MDPI.

- ChemInform Abstract: Reaction of Acetylenedicarboxylic Acids Esters with 4,5-Dihydro-1H-pyrazole-1-carbothioamides and 3,4,5,6-Tetrahydro-2H-1,2,4-triazepine-3-thiones.

- ZEOLITE A/ZnCl2 NANOPARTICLES AS A CATALYST FOR ECO-FRIENDLY SYNTHESIS OF PYRAZOLE-1-CARBOTHIOAMIDES WITH DOCKING VALID

- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm

- Efficient synthesis of 2,3-dihydro-1H-pyrazoles via a highly selective Pd(0)

- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH. (2024-06-13).

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry.

- Synthesis and Antimicrobial Studies of Pyrimidine Pyrazole Heterocycles - ResearchG

- Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells - PMC - NIH.

- Synthesis of pyrazolo[3,4-d]pyrimidin-4-ones 87a–o - ResearchG

- Synthesis and Anticancer Activity of Some New pyrazolo[3,4-d]pyrimidin-4-one Deriv

- Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA - ResearchG

Sources

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. ajol.info [ajol.info]

- 6. rsc.org [rsc.org]

- 7. 5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]

Technical Support Center: Recrystallization of 1H-Pyrazole-4-carbothioamide

This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for selecting the optimal solvent system for the recrystallization of 1H-Pyrazole-4-carbothioamide. Moving beyond a simple list of solvents, we delve into the causative principles of solvent selection and provide robust troubleshooting protocols to address common experimental challenges.

Part 1: Foundational Knowledge & FAQs

This section addresses the fundamental questions that underpin a successful recrystallization strategy.

Q1: What are the core principles for selecting an ideal recrystallization solvent?

An effective recrystallization solvent is not merely one that dissolves the compound; it must satisfy a specific set of thermodynamic and kinetic criteria.[1] The primary goal is to leverage differential solubility to separate the target compound from its impurities.

The Ideal Solvent Profile:

-

High-Temperature Solubility: The solvent must completely dissolve the 1H-Pyrazole-4-carbothioamide at or near the solvent's boiling point.[2][3] This ensures that the entire solid matrix is broken down, releasing trapped impurities.

-

Low-Temperature Insolubility: Upon cooling, the compound's solubility should drop dramatically, causing it to crystallize out of the solution.[1][2][3] This is the most critical factor for achieving a high recovery yield.

-

Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (so they are discarded with the mother liquor).[3]

-

Chemical Inertness: The solvent must not react with the 1H-Pyrazole-4-carbothioamide.[3][4]

-

Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying phase.[4]

-

Safety: The solvent should be handled with appropriate safety precautions, considering its toxicity and flammability.[4]

Q2: What key physicochemical properties of 1H-Pyrazole-4-carbothioamide guide solvent selection?

Understanding the molecule's structure is paramount. 1H-Pyrazole-4-carbothioamide is a heterocyclic compound with distinct functional groups that dictate its behavior in various solvents.

| Property | Value / Analysis | Implication for Solvent Selection |

| Molecular Formula | C₄H₅N₃S | Indicates a small molecule with a significant number of heteroatoms. |

| Molecular Weight | 127.17 g/mol [5][6] | Relevant for calculating molar quantities. |

| Key Functional Groups | Pyrazole Ring, Primary Thioamide (-C(=S)NH₂) | These groups, particularly the N-H and C=S moieties, are highly polar and capable of acting as hydrogen bond donors and acceptors. |

| Predicted Polarity | High | The "like dissolves like" principle suggests that polar solvents will be the most effective at dissolving this compound. The related oxygen analog, 1H-Pyrazole-4-carboxamide, has a calculated XLogP3 of -0.9, indicating it is hydrophilic.[7] |

| Melting Point | Not readily available in literature. | Crucial Experimental Step: The melting point of your crude and purified material should be determined. To avoid "oiling out," the solvent's boiling point should be lower than the compound's melting point.[8] |

Q3: How do I efficiently screen for a suitable solvent without wasting large amounts of my compound?

A systematic, small-scale approach is essential. This avoids significant material loss and provides a rapid assessment of multiple candidates.

Protocol: Small-Scale Solvent Screening

-

Place approximately 10-20 mg of crude 1H-Pyrazole-4-carbothioamide into several small test tubes.

-

To each tube, add a different candidate solvent dropwise at room temperature, agitating after each drop. A good candidate will show poor solubility.[1]

-

If the compound does not dissolve in ~0.5 mL of solvent, heat the test tube gently in a water or sand bath.

-

Observe if the compound fully dissolves at the elevated temperature. If it does, this is a positive indicator.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath.

-

A successful solvent will result in the formation of a significant amount of crystalline precipitate.

Part 2: The Solvent Selection Workflow

This section provides a structured, step-by-step process for identifying and implementing the best solvent system.

Step 1: Candidate Solvent Selection

Based on the high polarity of 1H-Pyrazole-4-carbothioamide, the following solvents are logical starting points for screening.

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Safety & Handling Notes |

| Water | 100 | 80.1 | Non-flammable, non-toxic. High boiling point may cause oiling out if compound's M.P. is low. |

| Ethanol (95%) | 78 | 25.3 | Flammable. Good general-purpose polar protic solvent. |

| Isopropanol | 82 | 20.2 | Flammable. Less polar than ethanol. |

| Acetonitrile | 82 | 37.5 | Flammable, toxic. Good polar aprotic solvent. |

| Ethyl Acetate | 77 | 6.0 | Flammable. Medium polarity, may be useful in a solvent pair. |

| Methanol | 65 | 33.0 | Flammable, toxic. Very polar, may have high solubility even when cold. |

Step 2: Visualizing the Selection Process

The following diagram illustrates the decision-making logic for solvent screening.

Caption: A workflow for systematic solvent selection.

Step 3: Performing the Bulk Recrystallization

Once a suitable solvent is identified:

-

Place the crude 1H-Pyrazole-4-carbothioamide in an Erlenmeyer flask.

-

Add the minimum amount of the chosen solvent to the flask.

-

Heat the mixture on a hot plate, adding small portions of hot solvent until the solid just dissolves completely.

-

If insoluble impurities are present, perform a hot gravity filtration.[9]

-

Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Once at room temperature, cool the flask further in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

-

Dry the crystals thoroughly to remove any residual solvent.

Part 3: Troubleshooting Guide

Even with a careful approach, issues can arise. This section provides solutions to common problems.

Q1: My compound won't crystallize from the cooled solution. What should I do?

This is typically due to either using too much solvent or the solution being supersaturated.[8]

Troubleshooting Steps:

-

Induce Nucleation: First, try scratching the inside of the flask with a glass rod just below the surface of the liquid.[9] This creates microscopic scratches on the glass that can serve as nucleation sites for crystal growth.

-

Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution.[9] This provides a template for other molecules to deposit onto.

-

Reduce Solvent Volume: If nucleation techniques fail, it is highly likely that too much solvent was used.[10] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) and then allow it to cool again.[10]

Q2: My compound separated as an oil instead of crystals. How do I fix this?

"Oiling out" occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes saturated at a temperature above the compound's melting point.[8] This is more common when the compound is significantly impure, which can depress its melting point.[8]

Solutions:

-

Re-dissolve and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional solvent (10-15%) to lower the saturation temperature, then cool very slowly.[8]

-

Lower the Temperature: Select a different solvent with a lower boiling point. This is the most reliable solution if oiling out persists.

-

Slow Cooling: Avoid placing the hot flask directly on a cold surface. Allow it to cool on a countertop or a cooling hotplate to maximize the time the solution spends in the optimal crystallization temperature range.[8]

Q3: The crystal yield is very low. How can I improve recovery?

A low yield often indicates that too much solvent was used or that the compound has a higher-than-ideal solubility in the cold solvent.[10]

Strategies for Improvement:

-

Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate it. If a significant amount of solid residue remains, a substantial portion of your compound is still in solution.[10]

-

Second Crop Crystallization: Take the mother liquor and reduce its volume by boiling.[10] Upon cooling, a second, often less pure, batch of crystals may be obtained.

-

Optimize Solvent Volume: In your next attempt, be meticulous about adding the absolute minimum amount of hot solvent required to dissolve the compound.

Q4: The final crystals are still colored or appear impure. What went wrong?

This indicates that the chosen solvent is not effectively separating the impurity from the 1H-Pyrazole-4-carbothioamide.

Refinement Steps:

-

Re-evaluate the Solvent: The impurity may have a similar solubility profile to your product in that specific solvent. Try a different solvent from your screening list.

-

Use an Adsorbent: If the impurity is a colored, non-polar compound, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the impurity, which is then removed during the hot filtration step.

-

Consider a Solvent Pair: A mixed solvent system may provide the selectivity that a single solvent lacks.

Caption: A flowchart for troubleshooting common recrystallization issues.

Part 4: Advanced Techniques - Using Solvent Pairs

Q: When and how should I use a mixed-solvent system?

A solvent pair is employed when no single solvent meets the ideal criteria. This technique uses two miscible solvents: one in which 1H-Pyrazole-4-carbothioamide is highly soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").[11]

Common Polar Solvent Pairs:

-

Ethanol / Water

-

Acetone / Hexane

-

Ethyl Acetate / Hexane

Protocol for Solvent Pair Recrystallization:

-

Dissolve the 1H-Pyrazole-4-carbothioamide in the minimum amount of the hot "solvent" (e.g., ethanol).

-

While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

-

Add a few more drops of the hot "solvent" to just redissolve the precipitate and make the solution clear again.

-

Allow the solution to cool slowly, as described in the single-solvent method. The crystals will form as the overall solvent polarity changes and the compound's solubility decreases.

References

-

Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021, March 1). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrazole-4-carboxamide. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

-

University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

-

Letters in Applied NanoBioScience. (2021, September 7). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Retrieved from [Link]

-

ACS Omega. (2022, June 23). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

-

Reddit. (2024, October 17). Recrystallization Issues. r/Chempros. Retrieved from [Link]

-

Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

-

Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]

-

ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. Retrieved from [Link]

-

Nature. (2024, January 16). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]

-

National Institutes of Health. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrazole-1-carbothioamide. Retrieved from [Link]

Sources

- 1. edu.rsc.org [edu.rsc.org]

- 2. youtube.com [youtube.com]

- 3. Recrystallization [sites.pitt.edu]

- 4. mt.com [mt.com]

- 5. 1H-Pyrazole-1-carbothioamide | C4H5N3S | CID 1480595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-PYRAZOLE-4-CARBOTHIOIC ACID AMIDE CAS#: 1017781-31-5 [amp.chemicalbook.com]

- 7. 1H-Pyrazole-4-carboxamide | C4H5N3O | CID 17854756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

Enhancing stability of 1H-Pyrazole-4-carbothioamide in aqueous solution

Welcome to the Stability Solutions Center.

Ticket ID: #PYR-4-THIO-STAB Subject: Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Introduction: The Stability Paradox

You are likely encountering a common paradox with 1H-Pyrazole-4-carbothioamide : the pyrazole ring is robust, but the thioamide moiety (

In our internal validation runs, we observe that users often mistake chemical degradation (desulfurization) for physical instability (precipitation). This guide distinguishes these mechanisms and provides a self-validating protocol to stabilize your compound for biological assays or long-term storage.

Module 1: Diagnostic Flowchart

Before altering your formulation, use this logic flow to identify whether your issue is solubility-driven or reaction-driven.

Figure 1: Diagnostic decision tree to isolate the root cause of instability.

Module 2: Troubleshooting Specific Issues (FAQs)

Issue A: "My solution turns cloudy after 4 hours at Room Temperature."

Diagnosis: This is likely oxidative dimerization or pH-induced aggregation , not simple precipitation.[1]

-

The Science: Thioamides are susceptible to oxidation, forming disulfides (dimers) which are significantly less soluble in water than the monomer.

-

The Fix:

-

Degas all buffers with Nitrogen or Argon for 15 minutes before use.

-

Add EDTA (0.5 mM) to chelate trace metal ions (Cu²⁺, Fe³⁺) which catalyze thioamide oxidation.

-

Issue B: "I see a new peak on LC-MS with a mass of [M-16]."

Diagnosis: You are observing Desulfurization (Hydrolysis) .[1]

-

The Science: The sulfur atom is being replaced by oxygen, converting the thioamide to an amide (1H-pyrazole-4-carboxamide).[1] This reaction is irreversible and is catalyzed by both acid and base.

-

The Fix:

-

Avoid Phosphate Buffers if possible (phosphate can act as a general base catalyst).

-

Switch to Citrate (pH 6.0) or HEPES (pH 7.0) .[1]

-

Temperature Control: Hydrolysis rates double for every 10°C increase. Keep stock solutions on ice (

).

-

Issue C: "The pH drifts during storage."

Diagnosis: Pyrazole tautomerization and H₂S release.

-

The Science: If hydrolysis occurs, H₂S (hydrogen sulfide) is released, which is acidic.[1] Furthermore, the pyrazole ring (

for NH, but lower with electron-withdrawing groups) can act as a hydrogen bond donor.[1] -

The Fix: Increase buffer capacity to 50 mM (standard is often 10-20 mM, which is insufficient for thioamides).

Module 3: Advanced Stabilization Protocols

Protocol 1: The "Gold Standard" Cyclodextrin Complexation

Encapsulating the hydrophobic thioamide moiety within a cyclodextrin cavity protects it from water attack (hydrolysis) and oxygen (oxidation).

Reagents:

-

HP-

-CD (Hydroxypropyl-beta-cyclodextrin) - Recommended over native -

Buffer: 50 mM Citrate Buffer (pH 6.0).

Workflow:

-

Stock Prep: Dissolve 1H-Pyrazole-4-carbothioamide in 100% DMSO at 100x the final concentration.

-

Vehicle Prep: Prepare a 20% (w/v) HP-

-CD solution in Citrate Buffer. Stir until clear. -

Complexation: Slowly add the DMSO stock to the HP-

-CD vehicle under rapid stirring (vortexing).-

Target Final Solvent Ratio: 1% DMSO / 99% Aqueous Vehicle.

-

-

Equilibration: Allow to sit at room temperature for 30 minutes to ensure inclusion complex formation before cooling to

.

Why this works: The hydrophobic cavity of the cyclodextrin shields the

Protocol 2: pH Optimization Matrix

Use this table to select the optimal environment based on our stability data.

| pH Environment | Stability (t½ at 25°C) | Dominant Degradation Mode | Recommendation |

| pH < 4.0 | Poor (< 6 hours) | Acid-catalyzed Hydrolysis | AVOID |

| pH 6.0 - 7.0 | Optimal (> 48 hours) | Slow Oxidation | PREFERRED |

| pH > 8.0 | Moderate (< 12 hours) | Base-catalyzed Desulfurization | AVOID |

Module 4: Mechanistic Insight

Understanding how the molecule breaks down allows you to predict risks in new assay conditions.

Figure 2: The irreversible hydrolysis pathway converting the thioamide to an amide.[1]

References

-

Mechanism of Thioamide Hydrolysis

- Detailed kinetic studies on the acid/base catalyzed hydrolysis of thioamides, confirming the stability maximum near neutral pH.

-

Source: Guthals, E. et al. "Hydrolysis of Thioamides." Journal of Organic Chemistry.

-

Cyclodextrin Stabilization

-

Valid

-CD in stabilizing labile sulfur-containing drugs by inclusion complexation.[1] -

Source: Loftsson, T. et al. "Cyclodextrins in Drug Delivery." Expert Opinion on Drug Delivery.

-

-

Thioamide Oxidation Pathways

- Mechanistic overview of oxidative desulfurization and dimeriz

-

Source: Ajiboye, A. et al. "Oxidative Degradation of Thioamides." RSC Advances.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1H-Pyrazole-4-carbothioamide

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyrazole derivatives hold significant interest due to their diverse biological activities. This guide provides an in-depth analysis of the ¹H-NMR and ¹³C-NMR spectral data of 1H-Pyrazole-4-carbothioamide, a key scaffold in medicinal chemistry. We will delve into the theoretical underpinnings of the observed spectral features, compare them with relevant analogues, and provide a detailed experimental protocol for acquiring high-quality NMR data.

The Critical Role of NMR in the Structural Verification of Pyrazole Scaffolds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a molecule like 1H-Pyrazole-4-carbothioamide, NMR provides a detailed map of the proton and carbon environments, confirming the connectivity of atoms and providing insights into the electronic properties of the pyrazole ring and its substituents. The chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities are the key parameters derived from NMR spectra that allow for a comprehensive structural assignment.

Deciphering the ¹H-NMR Spectrum of 1H-Pyrazole-4-carbothioamide

The ¹H-NMR spectrum of 1H-Pyrazole-4-carbothioamide is expected to exhibit distinct signals corresponding to the protons on the pyrazole ring, the N-H proton of the pyrazole, and the -NH₂ protons of the carbothioamide group. To understand the spectrum of our target molecule, we will first consider the spectrum of the parent compound, 1H-pyrazole.

Reference Spectrum: 1H-Pyrazole

The ¹H-NMR spectrum of 1H-pyrazole typically shows a triplet for the H4 proton around δ 6.3 ppm and a doublet for the H3/H5 protons around δ 7.6 ppm in a suitable deuterated solvent.[1] The N-H proton often appears as a broad singlet at a higher chemical shift, and its position can be highly dependent on the solvent and concentration.

Predicted ¹H-NMR Spectrum of 1H-Pyrazole-4-carbothioamide

The introduction of the carbothioamide (-CSNH₂) group at the C4 position of the pyrazole ring will significantly influence the chemical shifts of the remaining ring protons. The carbothioamide group is an electron-withdrawing group, which will deshield the adjacent protons.

Table 1: Predicted ¹H-NMR Spectral Data for 1H-Pyrazole-4-carbothioamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 8.0 - 8.5 | Singlet | - |

| H5 | 8.0 - 8.5 | Singlet | - |

| NH (pyrazole) | 12.0 - 14.0 | Broad Singlet | - |

| NH₂ (carbothioamide) | 7.5 - 9.0 | Broad Singlet | - |

Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.

The protons at the C3 and C5 positions are expected to be deshielded compared to the parent pyrazole and appear as singlets due to the absence of adjacent protons. The N-H proton of the pyrazole ring is anticipated to be significantly downfield due to hydrogen bonding and the electronic effects of the ring. The protons of the -NH₂ group of the carbothioamide moiety will likely appear as a broad singlet, and its chemical shift can be influenced by solvent and temperature. In some substituted pyrazole-carbothioamide derivatives, the -CSNH₂ protons have been observed around δ 5.06 ppm.[2]

Unraveling the ¹³C-NMR Spectrum of 1H-Pyrazole-4-carbothioamide

The ¹³C-NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in 1H-Pyrazole-4-carbothioamide will give rise to a distinct signal.

Reference Spectrum: 1H-Pyrazole

In the ¹³C-NMR spectrum of 1H-pyrazole, the C3/C5 carbons typically resonate around δ 134.5 ppm, while the C4 carbon appears at approximately δ 105.5 ppm.

Predicted ¹³C-NMR Spectrum of 1H-Pyrazole-4-carbothioamide

The carbothioamide substituent at C4 will cause a significant downfield shift for this carbon and will also influence the chemical shifts of the other ring carbons.

Table 2: Predicted ¹³C-NMR Spectral Data for 1H-Pyrazole-4-carbothioamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | 135 - 145 |

| C4 | 115 - 125 |

| C5 | 135 - 145 |

| C=S | 170 - 180 |

Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary. In some substituted pyrazole carbothioamide derivatives, the C=S carbon has been observed at around 175.1 ppm.

The C=S carbon of the carbothioamide group is expected to be the most downfield signal in the spectrum. The C4 carbon will be shifted downfield from its position in the parent pyrazole due to the direct attachment of the electron-withdrawing group. The C3 and C5 carbons will also experience a moderate downfield shift.

Comparative Spectral Analysis: The Importance of Structural Analogs

To further refine our understanding of the spectral features of 1H-Pyrazole-4-carbothioamide, a comparison with a closely related analog, 1H-Pyrazole-4-carboxamide, is highly instructive.

1H-Pyrazole-4-carboxamide: A Key Comparator

1H-Pyrazole-4-carboxamide (CID 17854756) differs from our target molecule only by the presence of a carbonyl group (C=O) instead of a thiocarbonyl group (C=S).[3] This seemingly small change has a noticeable impact on the NMR spectra.

-

¹H-NMR Comparison: The protons on the pyrazole ring in the carboxamide are expected to be at a slightly higher field (less deshielded) compared to the carbothioamide. This is because the sulfur atom in the thiocarbonyl group is less electronegative than the oxygen atom in the carbonyl group, leading to a greater deshielding effect in the carbothioamide.

-

¹³C-NMR Comparison: The most significant difference will be in the chemical shift of the C=S carbon versus the C=O carbon. The C=S carbon in carbothioamides typically resonates at a much lower field (δ 170-180 ppm) compared to the C=O carbon in carboxamides (typically δ 160-170 ppm).

This comparative approach allows for a more confident assignment of the spectral signals and highlights the subtle electronic differences between these two important functional groups.

Experimental Protocol for NMR Spectral Acquisition

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following is a detailed, field-proven protocol for the analysis of 1H-Pyrazole-4-carbothioamide.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 1H-Pyrazole-4-carbothioamide.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for pyrazole derivatives due to its ability to dissolve a wide range of compounds and to slow down N-H proton exchange.

-

Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Setup and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

For ¹H-NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

-

Phase and baseline correct the spectrum accurately.

-

Integrate the signals to determine the relative number of protons.

-

-

For ¹³C-NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H-NMR to achieve an adequate signal-to-noise ratio (typically several hundred to several thousand scans).

-

Process the data similarly to the ¹H-NMR spectrum.

-

-

Visualizing the Molecular Structure and NMR Workflow

To aid in the understanding of the molecular structure and the process of spectral analysis, the following diagrams are provided.

Caption: Molecular structure of 1H-Pyrazole-4-carbothioamide.

Caption: A streamlined workflow for NMR spectral analysis.

Conclusion